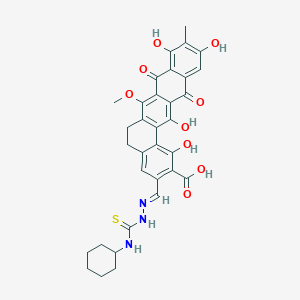
MHL cyclohexylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MHL Cyclohexylthiosemicarbazone is a thiosemicarbazone derivative known for its versatile coordination chemistry and significant biological activities. Thiosemicarbazones are sulfur-containing compounds with nitrogen and sulfur donor atoms, making them excellent ligands for metal coordination.
Preparation Methods
Synthetic Routes and Reaction Conditions: MHL Cyclohexylthiosemicarbazone can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of an aldehyde or ketone. The general reaction involves the condensation of cyclohexylamine with thiosemicarbazide to form the thiosemicarbazone derivative. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: MHL Cyclohexylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to the corresponding amine.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiosemicarbazone derivatives.
Scientific Research Applications
MHL Cyclohexylthiosemicarbazone has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of MHL Cyclohexylthiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes such as ribonucleotide reductase, leading to the disruption of DNA synthesis and cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
N(4)-Cyclohexylsemicarbazone: Similar structure but lacks the sulfur atom.
2-Formylpyridine N(4)-Cyclohexylthiosemicarbazone: Another thiosemicarbazone derivative with a different aldehyde group.
2-Acetylpyridine N(4)-Cyclohexylthiosemicarbazone: Similar compound with an acetyl group instead of a formyl group
Uniqueness: MHL Cyclohexylthiosemicarbazone is unique due to its specific coordination chemistry and the presence of the cyclohexyl group, which enhances its lipophilicity and biological activity. Its ability to form stable metal complexes and exhibit significant biological activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H31N3O9S |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]-1,9,11,14-tetrahydroxy-7-methoxy-10-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C33H31N3O9S/c1-13-19(37)11-18-23(26(13)38)30(42)25-24(27(18)39)29(41)22-17(31(25)45-2)9-8-14-10-15(21(32(43)44)28(40)20(14)22)12-34-36-33(46)35-16-6-4-3-5-7-16/h10-12,16,37-38,40-41H,3-9H2,1-2H3,(H,43,44)(H2,35,36,46)/b34-12+ |
InChI Key |
FVWBMJCLBWIYFZ-PONZDJLKSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)/C=N/NC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)C=NNC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















